2-Tert-butyl-5-methyl-4-nitrosophenol
Description
2-Tert-butyl-5-methyl-4-nitrosophenol is a phenolic compound featuring a nitroso (-NO) group at the 4-position, a tert-butyl group at the 2-position, and a methyl group at the 5-position. This structure confers unique chemical properties, including steric hindrance from the bulky tert-butyl group and redox activity from the nitroso moiety.
Properties
CAS No. |
5435-72-3 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-tert-butyl-5-methyl-4-nitrosophenol |
InChI |
InChI=1S/C11H15NO2/c1-7-5-10(13)8(11(2,3)4)6-9(7)12-14/h5-6,13H,1-4H3 |
InChI Key |
ADSFEUISZHRJTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=O)C(C)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Tert-Butyl-2-Nitro Phenol (CAS 3279-07-0)
- Structure: Contains a nitro (-NO₂) group at the 2-position and a tert-butyl group at the 4-position.
- Molecular Formula: C₁₀H₁₃NO₃ .
- Key Differences: The nitro group in 4-Tert-Butyl-2-Nitro Phenol is more electron-withdrawing than the nitroso group in the target compound, leading to differences in reactivity. Nitro groups stabilize aromatic rings against electrophilic substitution, whereas nitroso groups can participate in redox reactions or coordination chemistry .
4-sec-Butyl-2,6-di-tert-butylphenol
- Structure : Features a sec-butyl group at the 4-position and tert-butyl groups at the 2- and 6-positions.
- Key Differences: The absence of a nitroso group reduces redox activity compared to the target compound. Instead, this compound’s phenol group is stabilized by steric protection from the tert-butyl substituents, making it less reactive toward oxidation .
Methyl 4-tert-Butylbenzoate (CAS 26537-19-9)
- Structure : Contains a tert-butyl group at the 4-position and a methyl ester (-COOCH₃) at the benzoate position.
- Molecular Formula : C₁₂H₁₆O₂ .
- Key Differences: The ester functional group introduces hydrolytic sensitivity, unlike the nitroso-phenol’s stability in acidic or basic conditions. Physical Properties: Density (0.99 g/cm³) and molecular weight (192.25 g/mol) differ significantly from the target compound due to the absence of a nitroso group and phenolic -OH .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Nitroso vs. Nitro Groups: Nitroso derivatives like this compound are more reactive in radical-mediated processes or metal coordination compared to nitro analogs, which are inert in such contexts .
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